molecular formula C17H27NO2S B2659891 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine CAS No. 496013-63-9

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

Cat. No.: B2659891
CAS No.: 496013-63-9
M. Wt: 309.47
InChI Key: QAYIDJSHBSDJRM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine is an organic compound with the molecular formula C17H27NO2S This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a tetramethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylsulfonylpiperidine: Lacks the tetramethyl groups on the phenyl ring.

    1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine: Lacks the dimethyl groups on the piperidine ring.

Uniqueness

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine is unique due to the presence of both dimethyl groups on the piperidine ring and tetramethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-11-7-12(2)10-18(9-11)21(19,20)17-15(5)13(3)8-14(4)16(17)6/h8,11-12H,7,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIDJSHBSDJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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